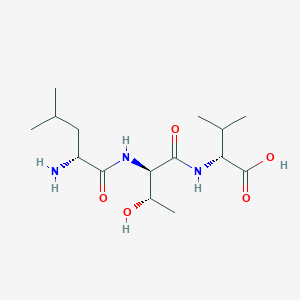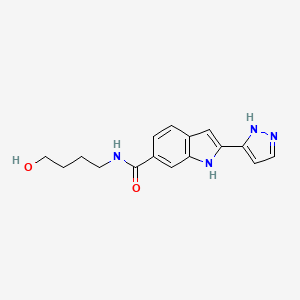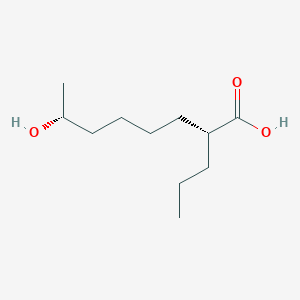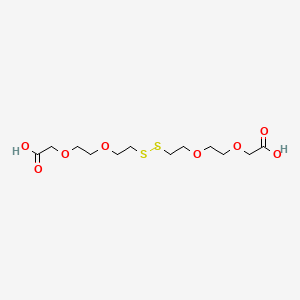
N-Acetyl-D-alanylglycyl-N-methyl-L-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-D-alanylglycyl-N-methyl-L-alaninamide is a chemical compound with the molecular formula C11H20N4O4. It contains a total of 38 bonds, including 18 non-hydrogen bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, and 4 secondary amide bonds (aliphatic)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-alanylglycyl-N-methyl-L-alaninamide involves several steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include protecting agents, coupling reagents, and solvents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-D-alanylglycyl-N-methyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific sites within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
N-Acetyl-D-alanylglycyl-N-methyl-L-alaninamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is utilized in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Acetyl-D-alanylglycyl-N-methyl-L-alaninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-Acetyl-D-alanylglycyl-N-methyl-L-alaninamide can be compared with other similar compounds, such as:
N-Acetyl-D-alanylglycyl-N-methyl-L-alanine: A closely related compound with a similar structure but different functional groups.
N-Acetyl-D-alanylglycyl-L-alaninamide: Another similar compound with variations in the stereochemistry of the amino acid residues.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
540793-42-8 |
|---|---|
Fórmula molecular |
C11H20N4O4 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-N-[2-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]propanamide |
InChI |
InChI=1S/C11H20N4O4/c1-6(10(18)12-4)15-9(17)5-13-11(19)7(2)14-8(3)16/h6-7H,5H2,1-4H3,(H,12,18)(H,13,19)(H,14,16)(H,15,17)/t6-,7+/m0/s1 |
Clave InChI |
MSZWGDWDOLQBKL-NKWVEPMBSA-N |
SMILES isomérico |
C[C@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NC)NC(=O)C |
SMILES canónico |
CC(C(=O)NCC(=O)NC(C)C(=O)NC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-Fluoro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14214567.png)

![[(1R,3S,4S)-2-Oxabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14214581.png)



![Pyrazolo[3,4-A]pyrrolizine](/img/structure/B14214608.png)

![1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14214622.png)


![5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14214649.png)
![10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol](/img/structure/B14214655.png)

